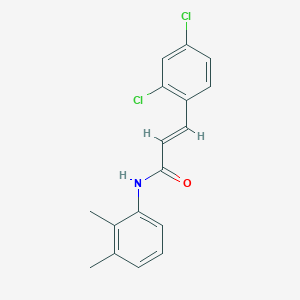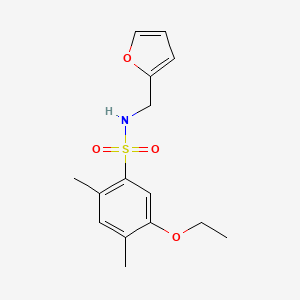
3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide, also known as DCPA, is a synthetic herbicide that belongs to the family of acetanilide herbicides. DCPA is widely used in agriculture to control weeds in various crops such as soybean, corn, and vegetables.
Mecanismo De Acción
3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide inhibits the growth of weeds by interfering with their cell division process. It targets the microtubules in the cells, which are responsible for the formation of the spindle fibers that separate the chromosomes during cell division. By disrupting the microtubules, 3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide prevents the proper separation of chromosomes, leading to cell death.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide has been shown to have minimal toxicity to mammals. However, it can cause skin and eye irritation upon contact. In addition, 3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide can accumulate in the soil and water, leading to potential environmental concerns.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide in lab experiments is its well-established mode of action. This allows for precise control over the experimental conditions and reliable results. However, 3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide's limited solubility in water can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide. One area of interest is the development of more effective formulations that can improve its herbicidal properties. Another area of research is the investigation of 3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide's potential environmental impact and the development of strategies to mitigate any negative effects. Finally, there is a need for further studies on the potential health effects of 3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide exposure in humans.
Métodos De Síntesis
3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide is synthesized by reacting 2,4-dichloroacetophenone with 2,3-dimethylaniline in the presence of a base. The reaction yields 3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. 3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)acrylamide is also known to have pre-emergent activity, which means that it can control weeds before they emerge from the soil.
Propiedades
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c1-11-4-3-5-16(12(11)2)20-17(21)9-7-13-6-8-14(18)10-15(13)19/h3-10H,1-2H3,(H,20,21)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBNFJMAZPLANE-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-[3-(methylthio)phenyl]-2-furamide](/img/structure/B5776064.png)
![N-(2-methoxyphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776067.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5776081.png)





![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5776113.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)
